4,5-Dimethoxy-2-phenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMXXMSIFOFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326380 | |
| Record name | 4,5-dimethoxy-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477857-51-5 | |
| Record name | 4,5-dimethoxy-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4,5 Dimethoxy 2 Phenylpyrimidine and Its Derivatives
Established Synthetic Pathways for Pyrimidine (B1678525) Core Formation
The construction of the fundamental pyrimidine ring can be achieved through several robust and well-documented synthetic routes. These pathways typically involve the condensation of a three-carbon dielectrophile with a nitrogen-containing dinucleophile.
Three-Component Coupling Reactions for Pyrimidine Analogues
Three-component reactions (TCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation. For the synthesis of pyrimidine analogues, particularly those with substitution at the 4 and 5 positions, several TCRs have been developed. A notable example is the zinc chloride (ZnCl₂)-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org This method provides a direct route to various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org The versatility of this approach allows for the use of methyl ketone derivatives as precursors to the enamine, broadening the scope for accessible substitution patterns. organic-chemistry.org
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
| Three-Component Coupling | Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |
| Three-Component Tandem | Ketone, Ammonium Acetate, N,N-dimethylformamide dimethyl acetal | NH₄I, Metal- and Solvent-free | Substituted Pyrimidine | organic-chemistry.org |
Condensation Reactions of Carbonyl Compounds with Amidines
The most classic and widely employed method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.org This reaction can be catalyzed by either acid or base and provides a direct route to pyrimidines with substituents determined by the choice of the starting materials. organic-chemistry.org To introduce a phenyl group at the C-2 position of the pyrimidine ring, benzamidine (B55565) is the requisite N-C-N component. The substitution pattern at positions 4, 5, and 6 is dictated by the structure of the 1,3-dicarbonyl compound. tandfonline.com
For instance, the reaction of acetamidine (B91507) with acetylacetone, methyl acetoacetate, or dimethyl malonate has been studied extensively. organic-chemistry.org This foundational reaction is central to the synthesis of a vast library of pyrimidine derivatives.
| 1,3-Dicarbonyl Compound | Amidine | Resulting Pyrimidine Substitution | Reference |
| β-Keto Ester | Unsubstituted Amidine | 4-Hydroxy-6-alkyl-pyrimidine | organic-chemistry.org |
| β-Diketone | Unsubstituted Amidine | 4,6-Dialkyl-pyrimidine | organic-chemistry.org |
| Malonic Ester | Unsubstituted Amidine | 4,6-Dihydroxy-pyrimidine | organic-chemistry.org |
| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine | organic-chemistry.org |
Nucleophilic Substitution Reactions in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-formed pyrimidine rings, particularly those bearing leaving groups such as halogens. The electron-deficient nature of the pyrimidine ring, especially at the C-2, C-4, and C-6 positions, facilitates attack by nucleophiles. rsc.org
This strategy is frequently used to introduce alkoxy groups. For example, chloropyrimidines can be readily converted to their corresponding methoxy (B1213986) derivatives by reaction with sodium methoxide (B1231860). A common precursor, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with sodium methoxide in methanol (B129727) at elevated temperatures to yield 4,6-dimethoxypyrimidine. umich.edu This reactivity is crucial for the synthesis of methoxy-substituted pyrimidines when direct construction from methoxy-containing acyclic precursors is not feasible. The synthesis of 4,5-disubstituted pyrimidines has been achieved starting from 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771), demonstrating that sequential, position-selective nucleophilic substitutions can be performed on a poly-halogenated pyrimidine core. rsc.org
Targeted Synthesis of 4,5-Dimethoxy-2-phenylpyrimidine and Substituted Analogues
Introduction of Phenyl and Dimethoxy Moieties on the Pyrimidine Ring
A plausible synthetic route to this compound involves a combination of pyrimidine ring formation followed by functionalization.
Formation of the 2-Phenylpyrimidine (B3000279) Core: The Pinner synthesis is the most direct method for installing the 2-phenyl group. The condensation of benzamidine with a suitable 1,3-dicarbonyl compound that either contains the desired C-4 and C-5 functionality or can be easily functionalized is the key first step. A potential starting dicarbonyl compound is a derivative of malonate that allows for subsequent functionalization.
Introduction of the 4,5-Dimethoxy Groups: The introduction of the two methoxy groups at adjacent C-4 and C-5 positions likely proceeds through a halogenated intermediate. A hypothetical, yet chemically sound, route would be:
Step A: Synthesis of a Dihalo-2-phenylpyrimidine. Starting from a suitable precursor, such as a 2-phenyl-4-hydroxypyrimidine (a pyrimidone), one could perform sequential halogenation reactions. For instance, chlorination at the 4-position using phosphoryl chloride (POCl₃) followed by halogenation (e.g., iodination or bromination) at the C-5 position. The synthesis of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine demonstrates the feasibility of creating such 4,5-dihalo systems. rsc.org
Step B: Nucleophilic Dimethoxylation. The resulting 2-phenyl-4,5-dihalopyrimidine would then serve as the substrate for a double nucleophilic substitution reaction. Treatment with excess sodium methoxide (NaOMe) in a suitable solvent like methanol or an aprotic polar solvent at elevated temperatures would displace both halogen atoms to afford the target molecule, this compound.
Strategies for Positional Functionalization (e.g., at C-6, C-2, C-5)
The functionalization of a pre-existing this compound ring or its precursors allows for the generation of a library of derivatives for further study. The reactivity of the pyrimidine ring positions dictates the available strategies.
Functionalization at C-6: The C-6 position, being adjacent to two nitrogen atoms, is electron-deficient and susceptible to nucleophilic attack if it bears a suitable leaving group. Alternatively, if the C-6 position is occupied by a hydrogen, lithiation followed by quenching with an electrophile can be a viable strategy, although this can be complicated by the presence of other functional groups.
Functionalization at C-2: While the 2-phenyl group is already in place in the target molecule, modifications to this ring can be performed. Furthermore, in related syntheses, the C-2 position is often the site of initial substitution, for example by using substituted benzamidines in a Pinner synthesis. If the C-2 position were to bear a leaving group like a chlorine atom, it would be highly susceptible to nucleophilic substitution.
Functionalization at C-5: The C-5 position of the pyrimidine ring is generally the most amenable to electrophilic substitution. mostwiedzy.plresearchgate.net However, the presence of two electron-donating methoxy groups at C-4 and C-5 would further activate the ring, though potentially directing electrophiles to other positions as well. Documented C-5 modifications on other pyrimidine systems include halogenation, nitration, and metallation. researchgate.net These functional groups can then be elaborated into other substituents through cross-coupling reactions or other transformations, providing a versatile handle for creating derivatives. For example, a 5-halopyrimidine can undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Derivatization from Precursor Pyrimidines
The synthesis of this compound can be efficiently approached through the derivatization of pre-existing pyrimidine rings. A common strategy involves the use of a precursor such as 2-amino-4,6-dimethoxypyrimidine (B117758), which can be modified to introduce the desired phenyl group at the 2-position.
One potential pathway is the palladium-catalyzed Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.netyoutube.comresearchgate.net This reaction would involve coupling a halogenated pyrimidine derivative, such as 2-chloro-4,5-dimethoxypyrimidine, with phenylboronic acid in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the pyrimidine ring facilitates this type of cross-coupling reaction. researchgate.net The general scheme for such a reaction is illustrated below:
Scheme 1: Proposed Suzuki Coupling for Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Chloro-4,5-dimethoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |
Another approach involves the modification of an amino group at the 2-position. While direct conversion to a phenyl group is challenging, related derivatizations provide insight into the reactivity of this position. For instance, 2-amino-4,6-dimethoxypyrimidine can be reacted with phenyl chloroformate to yield 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine, a structurally related compound. This reaction is typically carried out in an inert solvent like 1,4-dioxane (B91453) or dimethyl carbonate, with a base such as N,N-dimethylaniline and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP).
Synthesis of Caged Pyrimidine Systems Incorporating Dimethoxybenzyl Moieties
"Caged" compounds are molecules that are biologically inactive until a protecting group, or "cage," is removed, typically by light. This allows for precise spatial and temporal control of the release of the active molecule. The 4,5-dimethoxy-2-nitrobenzyl group is a commonly used photolabile caging group due to its efficient cleavage upon UV irradiation. nih.gov
The synthesis of a caged this compound would involve attaching a dimethoxybenzyl-containing moiety to the pyrimidine ring. A plausible strategy would be to introduce a reactive functional group onto the pyrimidine that can be linked to a 4,5-dimethoxy-2-nitrobenzyl derivative. For example, if a hydroxyl or amino group is present on the phenyl ring of this compound, it could be etherified or alkylated with 4,5-dimethoxy-2-nitrobenzyl bromide.
The photophysical properties of compounds containing the o-nitrobenzyl moiety are crucial for their function as caged compounds. Upon irradiation, these compounds undergo an intramolecular rearrangement to release the active molecule. The presence of the 4,5-dimethoxy groups on the caging moiety can influence the absorption spectrum and the photochemical properties of the caged compound. nih.gov
Optimization of Synthetic Yields, Purity, and Stereoselectivity
The optimization of synthetic protocols is crucial for the efficient and reliable production of this compound and its derivatives. This involves a systematic investigation of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
In the synthesis of related compounds like 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine, several factors have been shown to influence the reaction outcome. The choice of solvent, the molar ratio of reactants, the catalyst, and the reaction temperature are all critical parameters that can be adjusted to improve the yield and purity.
For instance, in the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate, different solvents such as 1,4-dioxane, dimethyl carbonate, and methyltetrahydrofuran have been utilized, each affecting the final yield and purity of the product. The table below summarizes the results from different solvent systems for a related synthesis.
Table 1: Effect of Solvent on the Synthesis of a 2-Substituted 4,6-Dimethoxypyrimidine Derivative
| Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| 1,4-Dioxane | DMAP | 7 | 93.8 | 99.4 |
| Dimethyl Carbonate | DMAP | 8 | 91.6 | 99.3 |
| Methyltetrahydrofuran | DMAP | 8 | 92.8 | 99.2 |
Purification strategies are also essential for obtaining the target compound in high purity. Common methods include recrystallization from appropriate solvents, which can effectively remove unreacted starting materials and by-products. In some cases, column chromatography on silica (B1680970) gel may be necessary to separate the desired product from closely related impurities.
Stereoselectivity is a critical consideration when chiral centers are present in the target molecule or its precursors. While this compound itself is achiral, the synthesis of its derivatives or more complex structures incorporating this moiety may involve stereoselective steps. In such cases, the choice of chiral catalysts or auxiliaries, as well as the reaction conditions, can be optimized to favor the formation of the desired stereoisomer.
Chemical Reactivity and Transformations of 4,5 Dimethoxy 2 Phenylpyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient, which dictates its behavior in substitution reactions. Generally, electrophilic substitution on the pyrimidine core is challenging due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich carbon atom in the ring. Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions.
In the case of 4,5-dimethoxy-2-phenylpyrimidine, the electronic landscape is further modulated by the substituents. The two methoxy (B1213986) groups at the C-4 and C-5 positions are electron-donating, which can influence the regioselectivity of substitution reactions. While specific studies on the electrophilic substitution of this compound are not extensively documented, it is plausible that the electron-donating methoxy groups would further activate the pyrimidine ring towards electrophilic attack, although the inherent electron deficiency of the ring system remains a significant barrier.
Nucleophilic aromatic substitution (SNAr) reactions are more common for pyrimidine derivatives. For instance, in related 2-phenylpyrimidine (B3000279) systems, functionalization via nucleophilic substitution is a key synthetic strategy. nih.gov The presence of a good leaving group at the C-2, C-4, or C-6 position facilitates these reactions. While the methoxy groups in this compound are not typical leaving groups, their presence can influence the reactivity of other positions. For example, studies on other heterocyclic systems have shown that methoxy groups can be displaced in concerted nucleophilic aromatic substitution reactions.
Ring Transformations and Rearrangement Mechanisms in Pyrimidine Chemistry
The pyrimidine ring can undergo various transformations and rearrangements under specific reaction conditions. These reactions often involve the cleavage and reformation of the heterocyclic ring, leading to the formation of new ring systems.
A notable rearrangement reaction observed in related compounds is the thermal rearrangement of methoxy-substituted phenylpyrimidines. For example, 2-methoxy-5-phenylpyrimidine and its para-substituted derivatives have been shown to rearrange upon heating in triethylamine (B128534) to yield the corresponding N-methyl-2-oxopyrimidines. rsc.org This reaction is believed to proceed through an intermolecular and ionic mechanism. Similarly, 4-methoxy-5-phenylpyrimidine undergoes rearrangement to a mixture of N-1 and N-3 methylated products. rsc.org These findings suggest that this compound could potentially undergo similar thermal rearrangements, leading to N-methylated pyrimidinone structures.
Ring-opening reactions are another facet of pyrimidine chemistry, often initiated by strong nucleophiles or under reductive/oxidative conditions. While specific ring-opening reactions for this compound are not detailed in the literature, related heterocyclic systems like 2,5-dihydro-2,5-dimethoxyfuran have been shown to undergo ring-opening polymerization. researchgate.net This suggests that under appropriate conditions, the pyrimidine ring in this compound could be susceptible to cleavage.
Furthermore, pyrimidines can be synthesized from other heterocyclic precursors. For instance, a strategy to access pyrimidines from pyrazoles via a carbon-insertion retrosynthetic disconnection has been reported. This highlights the potential for synthetic routes that transform other ring systems into the pyrimidine scaffold.
Photochemical Transformations and Photolysis Mechanisms (e.g., in caged systems)
The photochemical behavior of pyrimidine derivatives is of significant interest, particularly in the context of "caged" compounds, where a photoresponsive group is used to control the release of a bioactive molecule. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which shares the dimethoxy substitution pattern with the subject compound, is a widely used photolabile caging moiety.
Studies on N-DMNB caged N-phenylpyrimidine-2-amine have provided valuable insights into the photolysis mechanism. mdpi.com Upon irradiation with light, the DMNB group undergoes an intramolecular redox reaction, leading to its cleavage and the release of the caged molecule. The efficiency of this photolysis is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups have been found to be unfavorable for the photolysis reaction.
The general mechanism for the photolysis of ortho-nitrobenzyl-caged compounds involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction and subsequent rearrangement to an aci-nitro intermediate. This intermediate then undergoes further reactions to release the caged compound. For 4,5-dimethoxy-2-nitrobenzyl caged ethers, the uncaging process has been reported to be significantly faster than for simple ortho-nitrobenzyl caged ethers.
The photolysis of pyrimidine derivatives themselves has also been investigated. For example, the photolysis of 5-iodopyrimidines in the presence of benzene (B151609) or heteroarenes provides a convenient route to 5-phenyl- and 5-heteroaryl-pyrimidines. This reaction proceeds via the homolytic cleavage of the carbon-iodine bond upon UV irradiation.
Reactions Involving Side Chains and Substituents (e.g., phenyl ring modifications)
The phenyl ring and methoxy groups of this compound offer additional sites for chemical modification. The reactivity of the phenyl ring can be influenced by the pyrimidine core to which it is attached.
A significant reaction involving the phenyl substituent is the N-directed C-H arylation. In a study on ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, a palladium-catalyzed, photoredox-mediated C-H arylation was demonstrated to regioselectively introduce phenyl groups at the ortho position(s) of the C-2 connected phenyl ring. mdpi.com This reaction proceeds at room temperature and showcases a powerful method for late-stage functionalization of the phenyl substituent. The directing role of the pyrimidine nitrogen atom is crucial for the regioselectivity of this transformation.
The following table summarizes the results of the C-H arylation of a related 2,6-diphenylpyrimidine substrate, illustrating the formation of mono- and bis-phenylated products.
Table 1: C-H Arylation of a 2,6-Diphenylpyrimidine Derivative
| Starting Material | Product(s) | Yield (%) |
|---|---|---|
| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Ethyl 4-methyl-2-(biphenyl-2-yl)-6-phenylpyrimidine-5-carboxylate | 45 |
| Ethyl 4-methyl-2,6-bis(biphenyl-2-yl)pyrimidine-5-carboxylate | 20 |
Nitration of the phenyl ring is another possible transformation. In the case of 4-phenylpyrimidine, the conditions of the nitration reaction have a strong influence on the product distribution. digitellinc.com Nitration with mixed nitric and sulfuric acids leads to ortho- and meta-nitrophenylpyrimidines, while using nitric acid-trifluoroacetic anhydride (B1165640) results in a mixture of ortho-, meta-, and para-nitrophenylpyrimidines. This highlights the potential to selectively functionalize the phenyl ring of this compound through careful choice of reagents.
Complexation Chemistry of Pyrimidine Ligands (e.g., organotin complexes)
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, enabling them to act as ligands in coordination complexes with various metals. The complexation behavior of pyrimidine derivatives is an active area of research, with applications in catalysis and materials science.
While specific studies on the complexation of this compound are limited, the coordination chemistry of structurally similar ligands provides valuable insights. For example, palladium(II) complexes of 4,4'-dimethoxy-2,2'-bipyridine (B102126) have been synthesized and characterized. In these complexes, the dimethoxy-substituted bipyridine acts as an ancillary ligand. This suggests that this compound could also form stable complexes with transition metals like palladium.
Organotin complexes with pyrimidine-based ligands have also been reported. These complexes exhibit a range of coordination geometries, including penta- and heptacoordinated structures. The pyrimidine ligand can coordinate to the tin center through one or both of its nitrogen atoms. The electronic and steric properties of the substituents on the pyrimidine ring can influence the structure and stability of the resulting organotin complex. The presence of the electron-donating methoxy groups in this compound would likely enhance its coordinating ability.
The following table lists some examples of organotin complexes with nitrogen-containing ligands, illustrating the diversity of structures that can be formed.
Table 2: Examples of Organotin Complexes with N-Donor Ligands
| Ligand | Metal Center | Coordination Number | Reference |
|---|---|---|---|
| Schiff bases derived from pyridine | Tin(IV) | 5 and 7 | |
| Tridentated Schiff bases and pyrazinecarboxylic acid | Tin(IV) | 7 |
The ability of this compound to act as a ligand opens up possibilities for the design of novel organometallic compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Advanced Spectroscopic and Structural Characterization Techniques
Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. Tandem mass spectrometry (MS/MS) involves fragmenting the initial molecular ion and analyzing the resulting fragments to gain structural insights.
For 4,5-Dimethoxy-2-phenylpyrimidine (C₁₂H₁₂N₂O₂), the expected exact mass can be calculated. An HRMS analysis would aim to confirm this calculated mass, thereby verifying the molecular formula. The fragmentation pattern observed in an MS/MS experiment would be characteristic of the pyrimidine (B1678525) core and its substituents, showing losses of fragments such as methyl groups (•CH₃) or methoxy (B1213986) groups (•OCH₃).
Expected Mass Spectrometric Data
| Technique | Information Provided | Expected Value for C₁₂H₁₂N₂O₂ |
| MS | Molecular Ion Peak (M⁺) | m/z 216 |
| HRMS | Exact Mass | ~216.0899 |
| MS/MS | Characteristic Fragments | Ions corresponding to the loss of CH₃, OCH₃, and fragmentation of the phenyl and pyrimidine rings. |
This table represents theoretical values as specific experimental data was not found in the searched sources.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Both methods probe the vibrational energies of molecular bonds, but they operate on different principles and have different selection rules, often providing complementary information.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key absorptions for this compound would include C-H stretching from the aromatic rings and methoxy groups, C=N and C=C stretching within the aromatic systems, and strong C-O stretching from the ether linkages of the methoxy groups.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the pyrimidine and phenyl ring systems.
Illustrative IR Data for a Related Pyrimidine Derivative (Note: This data is for a different pyrimidine compound and is provided for illustrative purposes.)
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H (methoxy) | Stretch | ~2950-2850 |
| Aromatic C=C / C=N | Ring Stretch | ~1600-1450 |
| C-O (ether) | Stretch | ~1250-1050 (often strong) |
| Data derived from general spectroscopic tables and analysis of related compounds. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
For this compound, an XRD analysis would confirm the planarity of the pyrimidine and phenyl rings and determine the torsion angle between them. It would also provide the precise lattice parameters of the crystal structure. While no specific crystal structure data for this compound has been published, data for other pyrimidine derivatives show they often crystallize in common space groups like P2₁/n (monoclinic) or P-1 (triclinic).
Typical Crystallographic Data Obtained from XRD (Note: This table lists the type of parameters obtained from an XRD experiment, not specific values for the target compound.)
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/n) |
| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °) |
| Volume (V) | The volume of the unit cell (in ų) |
| Z | The number of molecules per unit cell |
| Bond Lengths/Angles | Precise measurements of atomic distances and angles |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer with acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram relative to the total area of all peaks.
Typical HPLC Conditions for Analysis of Pyrimidine Derivatives
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (at a wavelength of maximum absorbance) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| These conditions are representative of common methods used for the analysis of related aromatic and heterocyclic compounds. |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the molecular structure and electronic properties of compounds like 4,5-Dimethoxy-2-phenylpyrimidine. nih.govopenrepository.com DFT methods, such as B3LYP, are used to find the lowest energy conformation (optimized geometry) of the molecule in the gas phase or in a solvent. jacsdirectory.com
These calculations provide key parameters:
Bond Lengths and Angles: Precise values for the distances between atoms and the angles they form, defining the molecule's three-dimensional shape. For similar heterocyclic compounds, DFT has been used to establish these structural parameters with high accuracy. jacsdirectory.com
Electronic Properties: The distribution of electrons within the molecule is described through properties like total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govjacsdirectory.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. ajchem-a.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting sites of interaction with other molecules. ajchem-a.com
For instance, in a study of a related tetrahydropyrimidine (B8763341) derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the optimized geometry, self-consistent field (SCF) energy, and dipole moment. jacsdirectory.com Similar calculations for dimethoxybenzene derivatives have also been performed to analyze their structural and electronic properties, comparing different DFT functionals like PBE, PBE0, and B3LYP to find the most accurate and efficient method. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out potential chemical reactions by identifying intermediates, transition states, and the energy barriers between them. For a molecule such as this compound, these methods can predict how it might be synthesized or how it might transform under various conditions.
By calculating the potential energy surface of a reaction, researchers can locate the transition state—the highest energy point along the reaction coordinate. The energy of this state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, computational studies on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene have successfully identified multiple transition states for different reaction pathways, including Michael-type additions and cyclizations, allowing for a detailed understanding of the reaction mechanism. researchgate.net This type of analysis could be applied to predict the reactivity of the pyrimidine (B1678525) ring and its substituents in this compound.
Analysis of Electronic Properties and Photophysical Behavior
The electronic and photophysical properties of a molecule determine its behavior in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. researcher.life Pyrimidines are known as electron-deficient systems, making them interesting components for luminescent materials. researcher.life Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying the excited states of molecules and predicting their photophysical properties. researchgate.net
Key photophysical properties that can be analyzed include:
Absorption and Emission Spectra: TD-DFT can predict the wavelengths at which a molecule absorbs and emits light. For various luminescent pyrimidines, studies have shown how changing substituents allows for tuning the character of the excited states, which can be either charge-transfer (CT) or locally excited (LE) states. researchgate.netresearcher.life
Fluorescence Lifetimes: The duration for which a molecule remains in its excited state can be calculated and is a critical parameter for luminescent materials. mdpi.com
Charge-Transport Properties: The HOMO and LUMO energy levels calculated by DFT are essential for predicting whether a material will be better at transporting holes (positive charges) or electrons (negative charges), a key consideration for its use in electronic devices.
A computational study on BODIPY derivatives, for example, used DFT to analyze the charge transfer between donor and acceptor parts of the molecules, which is crucial for their performance in organic solar cells. nih.gov
Computational Approaches to Structure-Activity Relationship Elucidation (e.g., QSAR, molecular docking)
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools in drug discovery for predicting the biological activity of a compound and its binding mode to a biological target, such as a protein or enzyme.
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of 2-phenylpyrimidine (B3000279) analogues acting as PDE4B inhibitors, a 3D-QSAR model was successfully developed, showing a high correlation between the structural features and the inhibitory activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds.
These approaches could be applied to this compound to screen for potential biological targets and to design more potent derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, complementing the static picture from molecular docking. nih.gov By simulating the motion of atoms, MD can be used to:
Analyze Conformational Flexibility: MD simulations reveal the different shapes (conformations) a molecule like this compound can adopt in solution and the energetic favorability of each.
Assess Ligand-Target Stability: When a ligand is docked into a protein, an MD simulation can be run on the complex to assess its stability. nih.gov A stable complex will see the ligand remain in the binding pocket with minimal fluctuations. A 10-nanosecond MD simulation was used to confirm the stability of a 2-phenylpyrimidine inhibitor within its target protein, validating the docking results. nih.gov
Study Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a realistic representation of how water or other solvents affect the structure and interactions of the compound.
These simulations are crucial for refining the understanding of how a molecule behaves in a biological environment and for confirming the binding modes predicted by docking.
Structure Activity Relationship Sar Studies of 4,5 Dimethoxy 2 Phenylpyrimidine Derivatives
Influence of Substituents on Biological Activity Profiles
The nature, position, and orientation of substituents on both the phenyl and pyrimidine (B1678525) rings are primary determinants of the molecule's interaction with biological targets.
Positional Effects of Dimethoxy and Phenyl Substituents
The arrangement of the methoxy (B1213986) groups on the phenyl ring is a critical factor. While the core subject is the 4,5-dimethoxy pattern, insights can be drawn from related substituted phenylpyrimidines. For instance, in studies of phenethylamines, a class of compounds where the SAR of substituted phenyl rings is well-documented, the 2,5-dimethoxy substitution pattern is common for achieving potent activity at serotonin (B10506) receptors. nih.gov The addition of a third methoxy group to create a 2,4,5-trimethoxyphenyl moiety on a pyrimidine ring has been instrumental in developing selective D5 receptor partial agonists. nih.govcolab.ws
In a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions at the 2-arylpyrimido function were explored for anticancer activity. It was found that 2-methoxy and 2,4-dimethoxy substitutions significantly enhanced antimigratory activity. researchgate.net Furthermore, moving to a 3,4,5-trimethoxy substitution on the phenyl ring also markedly improved this activity. researchgate.net This suggests that the spatial arrangement and density of methoxy groups on the phenyl ring are key to modulating interactions with biological targets, likely by influencing the molecule's ability to fit into specific binding pockets. researchgate.net
Interactive Table: Effect of Methoxy Position on Anticancer Activity
Below is a summary of findings on how methoxy group positioning on an aryl-pyrimidine scaffold affects anticancer properties.
| Compound Series | Methoxy Substitution Pattern | Observed Biological Effect |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy and 2,4-dimethoxy | Enhanced antimigratory activity researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-trimethoxy | Significantly improved antimigratory activity researchgate.net |
| Thiazole-Pyrimidines | 3,4,5-trimethoxyphenyl | Promising cytostatic and antiproliferative activity mdpi.com |
Electronic Effects (Inductive/Mesomeric) on Reactivity and Potency
In studies of 4-phenylpyrimidine-2(1H)-thiones designed as cyclooxygenase (COX) inhibitors, the electronic nature of substituents on the phenyl ring was a key consideration in their SAR. nih.gov Similarly, for 2,5-dimethoxyphenethylamines, the electronic environment created by the methoxy groups is crucial for their potent agonist activity at serotonin 5-HT2A receptors. nih.gov The introduction of electron-withdrawing groups, such as halogens, at other positions on the phenyl ring can further modulate activity. For example, in a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives, the addition of a bromine or iodine atom to a second phenyl group on the pyrimidine scaffold led to the most potent D5 receptor agonists. nih.govcolab.ws This highlights a synergistic interplay between electron-donating methoxy groups and electron-withdrawing halogens in optimizing potency.
Steric Hindrance and Conformational Flexibility on Biological Recognition
Steric factors play a pivotal role in how well a molecule fits into its biological target. The size and shape of substituents can either facilitate or hinder the optimal orientation required for binding. The dimethoxymethyl group in the antiviral nucleoside 5-(dimethoxymethyl)-2′-deoxyuridine demonstrates this principle. Its activity against orthopoxviruses is highly dependent on this specific group; replacing it with a slightly larger diethoxymethyl group or a more constrained dioxolanyl moiety resulted in a complete loss of activity. nih.gov This suggests a very precise spatial requirement within the target's binding site. nih.gov
The flexibility of the molecule is also critical. The bonds connecting the phenyl ring to the pyrimidine core allow for rotation, and the preferred conformation is often the one that best complements the receptor surface. The presence of bulky substituents can restrict this rotation, locking the molecule into a specific, and potentially more active, conformation. In docking studies of pyrimido[4,5-c]quinolin-1(2H)-ones, different substitution patterns led to distinct binding orientations within the colchicine (B1669291) binding site of tubulin, demonstrating how steric and conformational factors dictate biological recognition. researchgate.net
Contribution of Pyrimidine Ring Nitrogens and Exocyclic Groups to Activity
The pyrimidine ring itself is a key pharmacophoric element. The two nitrogen atoms are hydrogen bond acceptors, which are fundamental for anchoring the molecule within a binding site. Their precise location within the ring creates a specific electrostatic potential that is recognized by the biological target.
Exocyclic groups attached to the pyrimidine ring can dramatically alter the biological activity profile. For instance, the introduction of an amino group at the 4-position of a 2-phenylpyrimidine (B3000279) core was a key step in developing a series of GPR119 agonists. nih.gov In another example, a series of N2-phenyl-N4-quinoxalinamine pyrimidine-2,4-diamines were synthesized as potent EGFR inhibitors, where the extended diamine structure was crucial for activity. nih.gov
In research on antifungal agents targeting CYP51, adding a pyrimidine moiety to the hydrophobic side chain of inhibitors was found to improve activity, leading to the design of a successful series of 2-phenylpyrimidine derivatives. nih.gov These examples underscore that the pyrimidine core often serves as a scaffold, with its nitrogens providing key anchoring points, while the exocyclic groups are modified to fine-tune potency and selectivity.
SAR in Relation to Specific Enzyme Inhibition Pathways
The 4,5-dimethoxy-2-phenylpyrimidine scaffold and its analogs have been investigated as inhibitors of various enzymes, with SAR studies providing a roadmap for enhancing potency.
Kinase Inhibition: Many pyrimidine derivatives are designed as kinase inhibitors due to the pyrimidine core's ability to mimic the purine (B94841) ring of ATP. In a study of azolo[1,5-a]pyrimidines, derivatives were identified as micromolar inhibitors of casein kinase 2 (CK2). mdpi.com A series of N2-phenyl-N4-quinoxalinamine pyrimidine-2,4-diamines showed potent, nanomolar inhibition against EGFR, a critical kinase in cancer, by overcoming resistance mutations. nih.gov The SAR indicated that specific substitutions were essential to block the phosphorylation of proteins in the signaling pathway. nih.gov
Cyclooxygenase (COX) Inhibition: New 4-phenylpyrimidine-2(1H)-thiones have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov The SAR and physicochemical properties were analyzed to understand the requirements for potent inhibition. nih.gov
CYP51 Inhibition: In the search for new antifungal agents, 2-phenylpyrimidine derivatives were identified as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov Structural optimization through several rounds of synthesis led to compound C6, which exhibited significantly better antifungal activity than the clinical drug fluconazole (B54011). nih.gov
Cholinesterase Inhibition: A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. One compound showed potent and selective inhibition of AChE over butyrylcholinesterase (BuChE). researchgate.net
Interactive Table: Enzyme Inhibition by Phenylpyrimidine Derivatives
The table below summarizes the inhibitory activities of various phenylpyrimidine-related compounds against specific enzyme targets.
| Compound Class | Enzyme Target | Key Finding | IC₅₀ / EC₅₀ Values |
| Azolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | Compounds 5f, 5h, and 5k showed micromolar inhibitory activity. mdpi.com | Micromolar range mdpi.com |
| N2-phenyl-N4-quinoxalinamine pyrimidine-2,4-diamines | EGFR (mutant) | Compound Y9m showed potent inhibitory activity against resistant cell lines. nih.gov | 8-9 nM nih.gov |
| 2,4,5-trimethoxyphenyl pyrimidine derivatives | Dopamine D5 Receptor (Agonist) | Compound 5j was the most potent partial agonist identified. nih.govcolab.ws | EC₅₀ = 269.7 ± 6.6 nM nih.govcolab.ws |
| 2-(2-oxoethyl)pyrimidine-5-carboxamides | Acetylcholinesterase (AChE) | Compound 10q showed the best inhibitory activity. researchgate.net | IC₅₀ = 0.88 ± 0.78 μM researchgate.net |
Biological Activity Research in Vitro and Pre Clinical Evaluation
Antimicrobial Activity Investigations
The pyrimidine (B1678525) scaffold is a common feature in many compounds exhibiting antimicrobial properties. Research into derivatives of 2-phenylpyrimidine (B3000279) and other substituted pyrimidines has revealed potential antibacterial and antifungal activities.
Antibacterial Efficacy
Studies on various pyrimidine derivatives have demonstrated a range of antibacterial activities. For instance, certain dihydropyrimidine (B8664642) derivatives have shown mild to moderate efficacy against both Gram-positive and Gram-negative bacteria. wisdomlib.org Specifically, some compounds exhibited notable activity against Bacillus subtilis and Staphylococcus aureus. wisdomlib.org The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater effectiveness. While specific MIC values for 4,5-Dimethoxy-2-phenylpyrimidine are not available, research on related compounds provides a basis for its potential in this area. nih.gov
Note: The data in this table is for related dihydropyrimidine derivatives and not this compound itself.
Antifungal Efficacy (e.g., CYP51 Inhibition)
A significant area of investigation for 2-phenylpyrimidine derivatives is their potential as antifungal agents, particularly as inhibitors of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Several novel 2-phenylpyrimidine derivatives have been synthesized and shown to exhibit potent antifungal activity against a range of pathogenic fungi. nih.gov For example, some of these compounds have demonstrated superior or comparable activity to the established antifungal drug fluconazole (B54011) against various Candida species. nih.gov The antifungal efficacy is often quantified by the minimum inhibitory concentration (MIC).
Note: The data in this table is for related 2-phenylpyrimidine derivatives and not this compound itself. The specific substitutions on the phenyl and pyrimidine rings of these tested compounds may differ from the title compound.
Anti-inflammatory Activity Assessment
Pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, N-substituted 6-phenylpyrimidinones have been reported to possess anti-inflammatory activity. nih.gov While direct studies on this compound are lacking, the general anti-inflammatory potential of the pyrimidine nucleus suggests this could be a fruitful area for future research.
Antiproliferative and Cytotoxicity Evaluation in Cell Lines
The antiproliferative and cytotoxic effects of pyrimidine derivatives against various cancer cell lines are a major focus of cancer research. nih.gov Numerous studies have demonstrated the potential of substituted pyrimidines to inhibit the growth of cancer cells, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50).
For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. rsc.orgresearchgate.net One such derivative exhibited an IC50 value of 0.57 μM against MCF-7 cells. rsc.orgresearchgate.net The presence of methoxy (B1213986) groups on the phenyl ring has been noted in some studies to influence the cytotoxic activity of related compounds. nih.govshu.ac.uk
Note: The data in this table is for related pyrido[2,3-d]pyrimidine and other pyrimidine derivatives and not this compound itself. The specific substitutions on the pyrimidine and other fused rings of these tested compounds differ from the title compound.
Enzyme Inhibition Studies
The ability of pyrimidine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE4B)
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammatory and immune responses. wikipedia.org Inhibition of PDE4 leads to an increase in cAMP levels, which in turn can suppress inflammatory processes. wikipedia.org Consequently, PDE4 inhibitors are being investigated for the treatment of various inflammatory diseases. wikipedia.orgnih.gov
Several classes of pyrimidine-based compounds have been identified as PDE4 inhibitors. nih.govunifi.it For instance, pyrimidine-2,4-dione derivatives have been synthesized and shown to exhibit inhibitory activity against PDE4. unifi.it While direct evidence for this compound as a PDE4 inhibitor is not currently available, the established activity of other pyrimidine derivatives suggests that this compound could also possess PDE4 inhibitory properties, particularly targeting the PDE4B subtype which is predominant in inflammatory responses. nih.gov
Kinase Inhibition (e.g., Aurora Kinase, Polo-like Kinase, CDK2)
No information is currently available in the public domain regarding the inhibitory activity of this compound against Aurora Kinase, Polo-like Kinase, or Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of Other Relevant Enzymes (e.g., α-glucosidase, PTP1B, ALK5, S-adenosylmethionine decarboxylase, thymidylate synthase, dihydrofolate reductase)
There is no publicly accessible research data on the inhibitory effects of this compound on α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B), Activin receptor-like kinase 5 (ALK5), S-adenosylmethionine decarboxylase, thymidylate synthase, or dihydrofolate reductase.
Investigations into Molecular Mechanisms of Action (excluding clinical observations)
No studies detailing the molecular mechanisms of action for this compound have been identified in the available literature.
Pharmacokinetic and Metabolic Stability Studies (excluding human data)
There are no available preclinical data on the pharmacokinetic properties or metabolic stability of this compound in animal models.
Early Stage In Vivo Efficacy Studies in Animal Models (excluding clinical human trial data)
No early-stage in vivo efficacy studies for this compound in any animal models have been reported in the public scientific domain.
Applications in Advanced Materials Science and Chemical Biology
Organic Optoelectronics: Emitter Materials for Organic Light-Emitting Diodes (OLEDs)
The 2-phenylpyrimidine (B3000279) core is a recognized electron-accepting unit that has been incorporated into various materials for organic light-emitting diodes (OLEDs). Its electron-deficient nature, arising from the two nitrogen atoms in the pyrimidine (B1678525) ring, makes it a suitable building block for creating emitters, host materials, and electron-transporting layers. While direct studies on 4,5-Dimethoxy-2-phenylpyrimidine as an OLED emitter are not prominent in the reviewed literature, research on its derivatives highlights the potential of this structural class.
Scientists have designed and synthesized derivatives of 2-phenylpyrimidine featuring various donor moieties to create efficient emitters for OLEDs. nih.gov For instance, attaching triphenylamino or 4,4'-dimethoxytriphenylamino groups to a 2-phenylpyrimidine acceptor unit has yielded materials with high thermal stability, a crucial property for device longevity. nih.gov These derivatives have demonstrated the ability to form stable layers via vacuum evaporation, a standard fabrication technique for OLEDs. nih.gov The introduction of methoxy (B1213986) groups, in particular, has been shown to improve hole-transporting properties and shift the emission color. nih.gov
In one study, OLEDs fabricated with these 2-phenylpyrimidine derivatives achieved high external quantum efficiencies (EQEs), reaching up to 10.6%. nih.gov This performance underscores the utility of the phenyl-pyrimidine scaffold in developing materials for next-generation displays and lighting. Further research into thermally activated delayed fluorescence (TADF) emitters has also utilized the 2-phenylpyrimidine core, combining it with donor moieties like 10H-spiro[acridan-9,9'-fluorene] to produce highly efficient blue-emitting OLEDs with EQEs exceeding 30%. rsc.org
Table 1: Performance of OLEDs Based on 2-Phenylpyrimidine Derivatives
| Derivative Core | Donor Moiety | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| 2-Phenylpyrimidine | Triphenylamino | Not specified in abstract | Blue | nih.gov |
| 2-Phenylpyrimidine | 4,4'-Dimethoxytriphenylamino | Up to 10.6% | Green-Blue | nih.gov |
| 2-Phenylpyrimidine (PPM) | 10H-spiro[acridan-9,9'-fluorene] (2SPAc) | 31.45% | Blue | rsc.org |
Photopharmacology and Caging Chemistry
The principles of photopharmacology involve using light to control the activity of biologically active molecules. A key strategy in this field is the use of "caged compounds," where a molecule of interest is rendered inactive by attaching a photoremovable protecting group (PPG), also known as a photocage. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a close structural relative of this compound, is a widely used photocage.
The DMNB moiety has been successfully employed to create photoactivatable prodrugs. researchgate.netmdpi.com This approach offers spatial and temporal control over drug release, potentially increasing drug concentration at a target site while minimizing systemic side effects. researchgate.net
A notable application is the caging of the antimelanoma agent vemurafenib (B611658). researchgate.netmdpi.com Researchers have attached the DMNB group to crucial nitrogen atoms within the vemurafenib structure, effectively blocking its kinase-inhibiting activity. researchgate.net These "caged" vemurafenib prodrugs were designed to release the active drug upon irradiation with UV light. mdpi.com In vitro studies confirmed the loss-of-function of the caged compounds and the subsequent, light-dependent recovery of their therapeutic efficacy in both kinase and cellular assays. mdpi.com Similarly, the DMNB cage has been applied to the N-phenylpyrimidine-2-amine scaffold, a pharmacologically relevant structure, to study the influence of electronic effects on the photocleavage reaction. rsc.org
The release of the active compound from a DMNB-caged precursor is triggered by light, typically in the UV range (e.g., 365 nm). rsc.org The mechanism involves an intramolecular redox reaction upon photo-irradiation. The nitro group is reduced, leading to a rearrangement that ultimately cleaves the bond connecting the cage to the active molecule. rsc.org
Studies on DMNB-caged vemurafenib demonstrated rapid release of the active drug. researchgate.net For instance, a sulfonamide-protected derivative released over 90% of vemurafenib within just 30 seconds of irradiation. researchgate.net The photolysis of the DMNB-caged N-phenylpyrimidine-2-amine scaffold was also investigated, revealing that electronic effects from substituents on the phenyl ring can influence the efficiency of the photocleavage reaction. rsc.org Specifically, electron-donating groups were found to be unfavorable for the photolysis process. rsc.org The byproduct of this uncaging process is typically a nitroso-benzaldehyde derivative, such as 4,5-dimethoxy-2-nitroso-benzaldehyde. researchgate.net
Table 2: Photo-release Characteristics of DMNB-Caged Compounds
| Caged Molecule | Protecting Group | Release Condition | Release Efficiency | Reference |
|---|---|---|---|---|
| Vemurafenib (sulfonamide) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | UV Irradiation | >90% release in 30 seconds | researchgate.net |
| Vemurafenib (azaindole) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | UV Irradiation | >90% release in 1 minute | researchgate.net |
| N-phenylpyrimidine-2-amine | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | UV Irradiation (365 nm) | Kinetics studied; influenced by substituents | rsc.org |
Intermediate Compounds in Specialty Chemical Synthesis (e.g., herbicides, agrochemicals)
The pyrimidine ring is a common structural motif in a variety of biologically active compounds, including those used in agriculture. While direct evidence of this compound being a large-scale intermediate for specific commercial herbicides is not detailed in the searched literature, the synthesis and application of closely related dimethoxy-pyrimidine derivatives are well-documented, indicating the importance of this chemical class as building blocks.
Several studies and patents describe the synthesis of pyrimidine derivatives for use as herbicides and antifungal agents. For example, a process for preparing 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine has been patented for agrochemical applications. Furthermore, the compound Ormetoprim, a veterinary drug, is chemically named 5-[(4,5-dimethoxy-2-methylphenyl)methyl]-2,4-pyrimidinediamine, showcasing the use of the 4,5-dimethoxy-phenyl moiety attached to a pyrimidine core.
The broader class of phenylpyrimidine derivatives has been explored for developing novel antifungal agents that target the CYP51 enzyme. Research into new herbicides has also involved the creation of complex molecules containing pyrimidine or pyrimidinedione rings, which act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. These examples collectively suggest that substituted dimethoxy-phenylpyrimidines are valuable intermediates, providing a versatile scaffold for the synthesis of a wide range of specialty chemicals in the agrochemical sector.
Future Research Directions and Outlook for 4,5 Dimethoxy 2 Phenylpyrimidine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for synthesizing 4,5-Dimethoxy-2-phenylpyrimidine is a fundamental first step. While classical condensation reactions are a mainstay for creating pyrimidine (B1678525) rings, future research could focus on greener alternatives. nih.gov This includes exploring one-pot syntheses, microwave-assisted organic synthesis (MAOS), and the use of eco-friendly solvents and catalysts. researchgate.net For instance, a potential route could involve the condensation of a suitably substituted β-dicarbonyl compound with benzamidine (B55565). The development of such methods would not only make the compound more accessible for further study but also align with the growing emphasis on sustainable chemistry in drug discovery and materials science.
Deeper Mechanistic Elucidation of Biological Activities and Target Interactions
The true potential of this compound lies in its yet-to-be-discovered biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Future research should involve comprehensive screening of this compound against various biological targets.
Initial in vitro assays could assess its cytotoxicity against a panel of cancer cell lines, its activity against various microbial strains, and its potential to modulate key inflammatory pathways. Should any significant activity be identified, subsequent research would need to delve into the underlying mechanism of action. This would involve identifying the specific cellular targets, such as enzymes or receptors, with which the compound interacts. Techniques like molecular docking and affinity chromatography could be employed to pinpoint these interactions.
Rational Design and Development of Pyrimidine Analogs with Enhanced Specificity and Potency
Once a biological activity of interest is identified for this compound, the next logical step would be the rational design of analogues to enhance its potency and selectivity. youtube.com Structure-activity relationship (SAR) studies would be crucial in this phase. nih.govresearchgate.net By systematically modifying the substituents on the pyrimidine ring and the phenyl group, researchers can understand how these changes affect biological activity. For example, the introduction of different functional groups on the phenyl ring or altering the methoxy (B1213986) groups on the pyrimidine core could lead to analogues with improved pharmacological profiles. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational and experimental methods can significantly accelerate the research and development process for this compound. researchgate.netbenthamdirect.com In silico tools can be used to predict the compound's physicochemical properties, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov Molecular docking studies can provide insights into the potential binding modes of the compound with various proteins, helping to prioritize experimental assays. rsc.org This computational pre-screening can save valuable time and resources by focusing laboratory efforts on the most promising avenues of investigation. The experimental validation of computational predictions is then essential to confirm the findings and guide further in silico modeling.
Expanding Applications in Emerging Fields of Chemical Biology and Materials Science
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in other scientific domains. The photophysical properties of pyrimidine-based compounds make them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes in chemical biology. mdpi.com Research in this area could involve characterizing the absorption and emission spectra of this compound and exploring its potential as a building block for novel functional materials. The unique electronic properties conferred by the pyrimidine ring and its substituents could be harnessed to create materials with tailored optical or electronic characteristics.
Q & A
Basic: What are the established synthetic routes for 4,5-dimethoxy-2-phenylpyrimidine, and how can reaction yields be optimized?
The synthesis typically involves methoxylation of a pyrimidine precursor. A common approach is the nucleophilic substitution of chloro or hydroxy groups at the 4- and 5-positions using methoxide reagents. For example, 2-phenylpyrimidine derivatives can be functionalized via SNAr (nucleophilic aromatic substitution) under controlled basic conditions (e.g., NaOMe in methanol or DMF at 60–80°C) . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Purification often involves column chromatography or recrystallization using solvents like ethanol or aqueous NaOH, as solubility profiles of dimethoxy derivatives vary significantly .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. The deshielding effects of methoxy groups (~δ 3.8–4.0 ppm for H; δ 55–60 ppm for C) and aromatic proton splitting patterns help verify regiochemistry .
- X-ray Crystallography : Single-crystal X-ray analysis resolves ambiguities in molecular geometry, such as dihedral angles between the phenyl ring and pyrimidine core. This method is particularly useful for distinguishing positional isomers .
- HPLC-MS : Validates purity and detects trace impurities (e.g., incomplete methoxylation byproducts) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from solvent effects or incomplete basis sets in computational models. For example:
- Solvent Interactions : DFT calculations using implicit solvent models (e.g., SMD) may underestimate polarity effects. Experimental validation via kinetic studies in varying solvents (e.g., DMSO vs. THF) can reconcile differences .
- Tautomerism : Dimethoxy-pyrimidines may exhibit tautomeric equilibria under acidic/basic conditions. Combined NMR titration and computational MD simulations can clarify dominant tautomers .
Advanced: What strategies mitigate challenges in achieving regioselective methoxylation during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct methoxylation to desired positions .
- Catalytic Systems : Transition-metal catalysts (e.g., CuI) enhance selectivity in Ullmann-type couplings for aryl-methoxy bond formation .
- Kinetic Control : Lower temperatures (~40°C) favor selective substitution at the 4-position before the 5-position due to electronic differences .
Basic: What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as dimethoxy derivatives may cause respiratory irritation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous waste channels .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Sensitivity : The pyrimidine core is prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Stability assays via HPLC at 25°C and 37°C are recommended for biological studies .
- Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition thresholds (>200°C), guiding storage conditions (dry, inert atmosphere at –20°C) .
Advanced: What computational tools are suitable for studying this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinases), leveraging PubChem’s 3D conformer database (CID: 222672) .
- MD Simulations : GROMACS or AMBER assess dynamic interactions over time, accounting for solvent and lipid bilayer effects in membrane-bound targets .
Basic: What are the key applications of this compound in medicinal chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
